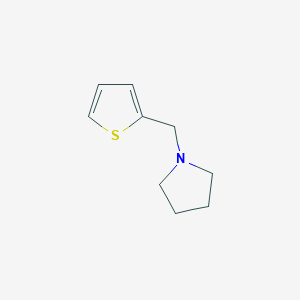







|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[C:12]([N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)=O>CCOCC>[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH2:12][N:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1 |f:0.1.2.3.4.5|
|


|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
35.4 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)N1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
After 41/2 hr the reaction was quenched with water
|
|
Duration
|
2 h
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the organic extracts
|
|
Type
|
CUSTOM
|
|
Details
|
gave an oil which
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled under reduced pressure (21.5 g) b.p. 60°-70° (10-16 mm)
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
S1C(=CC=C1)CN1CCCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |